molecular formula C25H26O5S B4145421 4-(benzylsulfonyl)benzyl 4-butoxybenzoate

4-(benzylsulfonyl)benzyl 4-butoxybenzoate

Cat. No.: B4145421
M. Wt: 438.5 g/mol
InChI Key: LBAYXQWOBKQGGY-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)benzyl 4-butoxybenzoate is an organic compound that features a benzylsulfonyl group attached to a benzyl moiety, which is further esterified with 4-butoxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)benzyl 4-butoxybenzoate typically involves a multi-step process:

    Formation of Benzylsulfonyl Chloride: This is achieved by reacting benzyl chloride with sulfur dioxide and chlorine gas under controlled conditions.

    Nucleophilic Substitution: The benzylsulfonyl chloride is then reacted with 4-hydroxybenzyl alcohol to form 4-(benzylsulfonyl)benzyl alcohol.

    Esterification: Finally, the 4-(benzylsulfonyl)benzyl alcohol is esterified with 4-butoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)benzyl 4-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: this compound sulfone.

    Reduction: 4-(benzylsulfonyl)benzyl 4-butoxybenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzylsulfonyl)benzyl 4-butoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)benzyl 4-butoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active benzylsulfonyl moiety, which can then interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzylsulfonyl)benzyl 4-chlorobenzoate
  • 4-(benzylsulfonyl)benzyl 4-methoxybenzoate
  • 4-(benzylsulfonyl)benzyl 4-ethoxybenzoate

Uniqueness

4-(benzylsulfonyl)benzyl 4-butoxybenzoate is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5S/c1-2-3-17-29-23-13-11-22(12-14-23)25(26)30-18-20-9-15-24(16-10-20)31(27,28)19-21-7-5-4-6-8-21/h4-16H,2-3,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAYXQWOBKQGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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